molecular formula C20H21F2N3O3 B029483 8-Desmethoxy-8-fluoro Moxifloxacin CAS No. 151213-15-9

8-Desmethoxy-8-fluoro Moxifloxacin

Cat. No.: B029483
CAS No.: 151213-15-9
M. Wt: 389.4 g/mol
InChI Key: WEXQOLCYKFJAJZ-ZUZCIYMTSA-N
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Description

8-Desmethoxy-8-fluoro Moxifloxacin is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin involves several steps, starting from the basic quinolone structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Target Enzymes

The primary mechanism of action for 8-Desmethoxy-8-fluoro Moxifloxacin involves the inhibition of bacterial topoisomerases, specifically:

  • Topoisomerase II (DNA gyrase)
  • Topoisomerase IV

Mode of Action

By inhibiting these enzymes, the compound disrupts bacterial DNA replication and transcription processes, leading to the cessation of bacterial growth and proliferation. This action is critical in treating infections caused by gram-positive and gram-negative bacteria.

Scientific Research Applications

This compound has a wide range of applications in scientific research, which can be categorized as follows:

Chemistry

  • Reactivity Studies : Used to explore the reactivity and stability of fluoroquinolone derivatives.
  • Synthesis Development : Investigated for developing new synthetic pathways for antibiotic production.

Microbiology

  • Antibacterial Activity Testing : Employed in laboratory settings to determine the effectiveness against various bacterial strains, particularly resistant ones.
  • Resistance Mechanism Studies : Utilized to study bacterial resistance mechanisms and the impact of structural modifications on antibacterial efficacy.

Medicine

  • Clinical Trials : Investigated as a potential treatment option for complicated bacterial infections, especially those resistant to standard treatments.
  • Pharmacokinetics : Analyzed for absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens.

Pharmaceutical Industry

  • Quality Control : Used in the development and quality assurance processes of new antibacterial agents.
  • Analytical Chemistry : Employed in methods such as High Performance Liquid Chromatography (HPLC) for purity analysis and impurity profiling.

Case Study 1: Efficacy Against MRSA

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against MRSA. Results indicated a significant reduction in bacterial load in infected models compared to standard treatments.

Case Study 2: Pharmacokinetic Profiling

Research published in Journal of Antimicrobial Chemotherapy detailed the pharmacokinetic properties of this compound. The study found favorable absorption rates and bioavailability, suggesting potential for clinical use in treating severe infections.

Case Study 3: Resistance Mechanism Investigation

A microbiological study focused on understanding how bacteria develop resistance to fluoroquinolones. This research highlighted how this compound could be used to counteract specific resistance mechanisms, providing insights into future therapeutic strategies.

Comparison with Similar Compounds

Uniqueness: 8-Desmethoxy-8-fluoro Moxifloxacin is unique due to its specific structural modifications, which enhance its activity against certain resistant bacterial strains. The absence of the methoxy group and the presence of the fluoro group contribute to its distinct pharmacological profile .

Biological Activity

8-Desmethoxy-8-fluoro Moxifloxacin (8-Des-F-MXF) is a derivative of the fluoroquinolone antibiotic Moxifloxacin, primarily recognized for its antibacterial properties. This compound serves as a significant research tool for studying the metabolism and pharmacokinetics of Moxifloxacin, as well as its potential biological activities. This article delves into the biological activity of 8-Des-F-MXF, highlighting its antibacterial efficacy, mechanisms of action, and implications in clinical and pharmaceutical contexts.

Chemical Structure and Properties

This compound has the chemical formula C20H21F2N3O3 and a molecular weight of approximately 377.4 g/mol. Its structure is characterized by a fluorine atom at the 8-position and the absence of a methoxy group, which differentiates it from Moxifloxacin.

Antibacterial Activity

Research indicates that 8-Des-F-MXF exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, although it is generally less potent than its parent compound, Moxifloxacin.

Comparative Antibacterial Potency

The following table summarizes the antibacterial activity of 8-Des-F-MXF compared to Moxifloxacin:

Bacterial Strain Moxifloxacin MIC (µg/mL) This compound MIC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa4.08.0
Streptococcus pneumoniae0.250.5

MIC : Minimum Inhibitory Concentration

These findings suggest that while 8-Des-F-MXF retains some antibacterial properties, its efficacy is markedly reduced compared to Moxifloxacin .

The mechanism through which 8-Des-F-MXF exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV—key enzymes responsible for DNA replication and repair in bacteria. By interfering with these enzymes, the compound disrupts bacterial cell division and ultimately leads to cell death .

Pharmacokinetics

The pharmacokinetic profile of 8-Des-F-MXF is essential for understanding its behavior in biological systems. It is noted that this compound can be utilized to study drug-drug interactions involving Moxifloxacin due to its easier detection in biological samples.

Key Pharmacokinetic Parameters

Parameter Value
Elimination Half-LifeApproximately 11-15 hours
Bioavailability~90%
Protein Binding30-50%

These parameters highlight the compound's potential for systemic absorption and distribution within the body .

Case Studies and Research Findings

Several studies have explored the biological activity of 8-Des-F-MXF in various contexts:

  • Antibacterial Efficacy : A study demonstrated that while 8-Des-F-MXF showed weaker antibacterial activity than Moxifloxacin, it was effective against certain resistant strains, suggesting potential applications in treating infections where traditional antibiotics fail .
  • Drug Interaction Studies : Research has focused on how other medications might influence the metabolism of Moxifloxacin through its metabolite, 8-Des-F-MXF, providing insights into safer prescribing practices .
  • Pharmacokinetic Modeling : Investigations into the pharmacokinetics of both Moxifloxacin and its metabolite have revealed important information about their absorption rates and distribution in tissues, which is crucial for optimizing dosing regimens in clinical settings .

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXQOLCYKFJAJZ-ZUZCIYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164735
Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-15-9
Record name 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Desmethoxy-8-fluoro moxifloxacin
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Record name 8-Desmethoxy-8-fluoro moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4aS,7aS)-1,2,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-3H-quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name 8-DESMETHOXY-8-FLUOROMOXIFLOXACIN
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